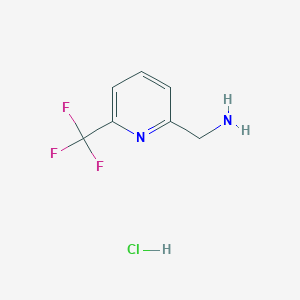

(6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[6-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6-3-1-2-5(4-11)12-6;/h1-3H,4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKKQPXZPSPBEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185022-87-0 | |

| Record name | [6-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a fluorinated pyridine derivative of interest in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a summary of the available physical properties of this compound and outlines detailed experimental protocols for its characterization.

General Information

| Property | Value | Source |

| Chemical Name | This compound | Chem-Impex[1] |

| CAS Number | 1185022-87-0 | ChemicalBook[2] |

| Molecular Formula | C₇H₈ClF₃N₂ | PubChem[3] |

| Molecular Weight | 212.60 g/mol | PubChem[3] |

| Appearance | Off-white solid | Chem-Impex[1] |

| Purity | ≥ 97% (HPLC) | Chem-Impex[1] |

| Storage Conditions | Store at 0-8°C | Chem-Impex[1] |

Quantitative Physical Properties

Below are standardized experimental protocols for determining these key physical properties.

Experimental Protocols

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate (10-20 °C/min) to determine an approximate melting range.

-

The apparatus is allowed to cool.

-

A second sample is heated, with the temperature ramp slowed to 1-2 °C/min starting from approximately 20 °C below the estimated melting point.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.

-

The aqueous solubility of a compound is a crucial parameter in drug development, influencing its absorption and bioavailability.

Protocol (Shake-Flask Method):

-

Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed, thermostated vessel.

-

Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing:

-

The suspension is allowed to stand to allow the undissolved solid to settle.

-

Aliquots of the supernatant are carefully withdrawn and filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any solid particles.

-

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine hydrochloride, it reflects the equilibrium between the protonated and free amine forms.

Protocol (Potentiometric Titration):

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point. For more accurate results, derivative plots or specialized software can be used to analyze the titration data.

Spectroscopic Characterization

Spectroscopic data provides detailed information about the molecular structure of the compound. While specific spectra for this compound are not publicly available, the following are general protocols for obtaining such data.

Experimental Protocols for Spectroscopic Analysis

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Protocol for ¹H NMR:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected.

-

Interpretation: The chemical shifts (δ), integration values, and coupling patterns (multiplicity) of the signals are analyzed to assign the protons to the molecular structure. The broad signals of exchangeable protons (such as those on the amine and hydrochloride) can be confirmed by adding a drop of D₂O to the sample and re-acquiring the spectrum, which will cause these signals to disappear.[4][5]

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol (Solid Sample):

-

Sample Preparation (Thin Film): A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride).[6] A drop of this solution is placed on a salt plate (e.g., KBr or NaCl), and the solvent is allowed to evaporate, leaving a thin film of the compound.[6]

-

Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean salt plate is also recorded and subtracted from the sample spectrum.

-

Interpretation: The positions (wavenumber), intensities, and shapes of the absorption bands are correlated with the vibrational modes of the functional groups in the molecule (e.g., N-H stretches, C-F stretches, aromatic C-H and C=C stretches).

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1-10 µg/mL.[7] The use of non-volatile salts and buffers should be avoided.[8]

-

Infusion: The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Ionization: A high voltage is applied to the sample solution as it exits a capillary, generating charged droplets from which ions are formed.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), where their mass-to-charge ratios are measured.

-

Interpretation: The resulting mass spectrum will show the molecular ion peak (or a related peak such as [M+H]⁺ for the free base), which can be used to confirm the molecular weight. High-resolution mass spectrometry can provide the accurate mass, which can be used to determine the elemental composition.

Workflow and Diagrams

General Workflow for Physicochemical Characterization of a Novel Compound

The following diagram illustrates a typical workflow for the physicochemical characterization of a newly synthesized compound like this compound.

Caption: Workflow for the synthesis and characterization of a novel chemical entity.

Logical Flow for Spectroscopic Identification

This diagram outlines the logical process of using different spectroscopic techniques to confirm the structure of the target compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 1185022-87-0 [amp.chemicalbook.com]

- 3. [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | C7H8ClF3N2 | CID 17998868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

An In-depth Technical Guide to (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a fluorinated pyridine derivative of significant interest in medicinal and agricultural chemistry. The incorporation of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable building block in the design of novel therapeutic agents and agrochemicals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a key intermediate in the development of potent enzyme inhibitors.

Chemical and Physical Properties

This compound is a stable, solid compound. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1185022-87-0 | PubChem |

| Molecular Formula | C₇H₈ClF₃N₂ | PubChem |

| Molecular Weight | 212.60 g/mol | PubChem |

| IUPAC Name | [6-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride | PubChem |

| Synonyms | 2-(Aminomethyl)-6-(trifluoromethyl)pyridine hydrochloride | Multiple Vendors |

| Appearance | Off-white to light yellow powder | Commercial Suppliers |

| Storage | Keep in a cool, dry place, protected from light | Commercial Suppliers |

Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from commercially available pyridine derivatives. A general synthetic approach involves the introduction of the trifluoromethyl group, followed by the formation of the aminomethyl moiety.

A plausible synthetic route, adapted from related literature, is the reduction of the corresponding nitrile. The synthesis of the nitrile precursor, 2-cyano-6-(trifluoromethyl)pyridine, can be accomplished via methods such as the cyanation of a corresponding halo-pyridine derivative. The subsequent reduction of the nitrile to the primary amine, followed by salt formation with hydrochloric acid, yields the final product.

Experimental Protocol: Synthesis of a Related Aminomethylpyridine Derivative

Step 1: Synthesis of 3-chloro-2-nitromethyl-5-trifluoromethylpyridine

-

To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine in a suitable solvent such as DMSO, nitromethane is added.

-

A strong base, such as potassium tert-butoxide, is then added portion-wise at a controlled temperature.

-

The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

The reaction is then quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude 3-chloro-2-nitromethyl-5-trifluoromethylpyridine.

Step 2: Hydrogenation to 3-chloro-2-aminomethyl-5-trifluoromethylpyridine hydrochloride

-

The crude nitromethyl intermediate is dissolved in a suitable solvent, such as methanol, containing hydrochloric acid.

-

A hydrogenation catalyst, typically palladium on carbon (Pd/C), is added to the solution.

-

The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously.

-

The reaction is monitored until the reduction is complete.

-

Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the desired aminomethylpyridine hydrochloride salt.

Applications in Drug Discovery: Inhibition of Lysyl Oxidase-Like 2 (LOXL2)

Derivatives of (6-(trifluoromethyl)pyridin-2-yl)methanamine have emerged as potent and selective inhibitors of Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix. Dysregulation of LOXL2 activity is implicated in various fibrotic diseases, making it an attractive therapeutic target.

One notable derivative, PAT-1251 (also known as Lenumlostat), has advanced to clinical trials as a first-in-class small-molecule LOXL2 inhibitor for the treatment of fibrotic diseases.

Quantitative Data: LOXL2 Inhibition

The inhibitory activity of (6-(trifluoromethyl)pyridin-2-yl)methanamine derivatives against LOXL2 has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) values for PAT-1251 and related compounds are presented below.

| Compound | Target | IC50 (µM) | Species |

| PAT-1251 | hLOXL2 | 0.71 | Human |

| hLOXL3 | 1.17 | Human | |

| mLOXL2 | 0.10 | Mouse | |

| rLOXL2 | 0.12 | Rat | |

| dLOXL2 | 0.16 | Dog |

Data sourced from MedChemExpress product information.

LOXL2 Signaling Pathway in Fibrosis

LOXL2 contributes to fibrosis through multiple mechanisms, primarily by promoting the cross-linking of collagen fibers, which increases tissue stiffness and activates pro-fibrotic signaling pathways. Key signaling pathways influenced by LOXL2 include the Transforming Growth Factor-β (TGF-β)/Smad pathway and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway.

Caption: LOXL2 signaling in fibrosis.

Experimental Protocol: LOXL2 Inhibition Assay (Amplex® Red Method)

This protocol describes a common in vitro method for measuring LOXL2 activity and its inhibition. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the LOXL2-catalyzed oxidation of an amine substrate.

Materials:

-

Recombinant human LOXL2 (rhLOXL2)

-

This compound derivative (inhibitor)

-

Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit

-

Amine substrate (e.g., putrescine or 1,5-diaminopentane)

-

Assay buffer (e.g., phosphate-buffered saline)

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of the Amplex® Red reagent and horseradish peroxidase (HRP) in assay buffer according to the kit manufacturer's instructions.

-

Prepare a stock solution of the amine substrate in assay buffer.

-

Prepare a stock solution of rhLOXL2 in assay buffer.

-

Prepare serial dilutions of the inhibitor in assay buffer containing a constant, low percentage of DMSO.

-

-

Assay Setup:

-

In the wells of the 96-well plate, add the following:

-

Blank: Assay buffer + Amplex Red/HRP/Substrate mix.

-

No-Inhibitor Control (100% Activity): Assay buffer (with DMSO) + rhLOXL2 solution.

-

Inhibitor Wells: Inhibitor dilutions + rhLOXL2 solution.

-

-

Pre-incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for inhibitor binding to the enzyme.

-

-

Reaction Initiation and Measurement:

-

To initiate the enzymatic reaction, add the Amplex® Red/HRP/Substrate working solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with excitation at ~544 nm and emission at ~590 nm.

-

-

Data Analysis:

-

For each well, calculate the rate of reaction by determining the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: LOXL2 inhibition assay workflow.

Conclusion

This compound is a valuable and versatile building block in modern chemical research. Its utility as a precursor to potent and selective LOXL2 inhibitors highlights its importance in the development of novel therapeutics for fibrotic diseases. The information and protocols provided in this guide serve as a comprehensive resource for researchers and scientists working with this compound and its derivatives.

Technical Guide: Solubility Profiling of (6-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the solubility of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, a key intermediate in pharmaceutical and agrochemical research. While specific quantitative solubility data in a range of organic solvents is not extensively documented in publicly available literature, this document provides a comprehensive framework for determining these values. It outlines a detailed experimental protocol for the widely accepted shake-flask method for solubility determination and presents a logical workflow for this process. The guide is intended to equip researchers with the necessary methodology to generate reliable solubility data for their specific applications.

Introduction

This compound is a versatile building block used in the synthesis of novel therapeutic agents and crop protection compounds.[1] Its trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable moiety in drug design. The hydrochloride salt form is often utilized to improve the compound's stability and aqueous solubility.[2]

Understanding the solubility of this intermediate in various organic solvents is critical for several aspects of the development process, including:

-

Reaction Condition Optimization: Selecting appropriate solvents for synthesis and purification.

-

Formulation Development: Designing stable and effective dosage forms.[1]

-

Analytical Method Development: Preparing solutions for characterization and quality control.

Solubility Data

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility values for this compound in a range of organic solvents. As a hydrochloride salt of an organic amine, its solubility is expected to be highest in polar protic solvents and lower in nonpolar solvents.[3][4] The presence of the charged ammonium group and chloride counter-ion makes the molecule highly polar.[3]

To facilitate direct comparison upon experimental determination, the following table has been structured to record solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent Class | Solvent Name | Polarity Index | Solubility (g/L) at 25°C | Observations |

| Protic Solvents | Methanol | 5.1 | Data not publicly available | |

| Ethanol | 4.3 | Data not publicly available | ||

| Isopropanol (IPA) | 3.9 | Data not publicly available | ||

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | 7.2 | Data not publicly available | |

| N,N-Dimethylformamide (DMF) | 6.4 | Data not publicly available | ||

| Acetonitrile (ACN) | 5.8 | Data not publicly available | ||

| Acetone | 5.1 | Data not publicly available | ||

| Ester Solvents | Ethyl Acetate | 4.4 | Data not publicly available | |

| Chlorinated Solvents | Dichloromethane (DCM) | 3.1 | Data not publicly available | |

| Ether Solvents | Tetrahydrofuran (THF) | 4.0 | Data not publicly available | |

| 2-Methyltetrahydrofuran | 2.9 | Data not publicly available | ||

| Hydrocarbon Solvents | Toluene | 2.4 | Data not publicly available | |

| Heptane | 0.1 | Data not publicly available |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability and accuracy.[5][6] The following protocol is a generalized procedure that can be adapted for the target compound.

3.1. Principle An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until the solution reaches equilibrium (i.e., becomes saturated). After separating the undissolved solid, the concentration of the solute in the clear supernatant is measured using a suitable analytical technique.

3.2. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or agitator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.3. Procedure

-

Preparation: Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that solid material remains undissolved at equilibrium.[5] As a starting point, 10-20 mg of solid can be added to 1-2 mL of the chosen solvent.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples at a consistent speed that ensures the suspension of particles without forming a vortex.[7]

-

Equilibrium Confirmation: The time to reach equilibrium can vary. It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[7]

-

Sample Collection and Preparation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high concentration readings.

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of the compound in the saturated solution.

-

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the final result in appropriate units, such as g/L or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the shake-flask solubility determination protocol.

Caption: Shake-Flask Solubility Determination Workflow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. benchchem.com [benchchem.com]

- 4. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. who.int [who.int]

(6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride molecular weight and formula

A core building block for novel therapeutics and advanced agrochemicals.

This technical guide provides an in-depth overview of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, a key intermediate in the development of a wide range of biologically active compounds. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, medicinal chemistry, and agrochemical development.

Chemical and Physical Properties

This compound is a versatile chemical intermediate valued for its trifluoromethylpyridine core. The trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of parent molecules, making it a desirable feature in the design of new drugs and pesticides.

A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClF₃N₂ | [1] |

| Molecular Weight | 212.60 g/mol | [1] |

| CAS Number | 1185022-87-0 | [1][2] |

Synthesis and Experimental Protocols

One common approach involves the reaction of a (trichloromethyl)pyridine compound with hydrogen fluoride (HF) under liquid phase conditions in the presence of a metal halide catalyst. This process facilitates the fluorination of the trichloromethyl group to form the desired trifluoromethylpyridine. The reaction is typically conducted under super-atmospheric pressure and at elevated temperatures.

Another strategy involves the cyclocondensation of a trifluoromethyl-containing building block to construct the pyridine ring.

A generalized workflow for the synthesis of trifluoromethylpyridine derivatives is depicted below.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of more complex molecules with a wide range of biological activities. Its utility spans both the pharmaceutical and agrochemical industries.

Pharmaceutical Development

In medicinal chemistry, the trifluoromethylpyridine moiety is incorporated into novel drug candidates to improve their pharmacological profiles. Derivatives of this compound have been investigated for their potential in treating a variety of diseases. For instance, compounds containing a similar structural motif have been identified as potent and selective inhibitors of enzymes such as lysyl oxidase-like 2 (LOXL2), which is implicated in fibrotic diseases.[3] The general role of this compound as a chemical intermediate in drug discovery is illustrated in the following diagram.

Agrochemical Innovation

The trifluoromethylpyridine scaffold is a key component in a number of modern agrochemicals. The presence of the trifluoromethyl group can enhance the efficacy and selectivity of herbicides, insecticides, and fungicides.[4] Derivatives of this compound are utilized in the development of new crop protection agents that aim to improve yields and reduce environmental impact.[5]

Safety and Handling

Based on available safety information, this compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area, such as a fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in both pharmaceutical and agrochemical research. Its unique structural features, particularly the trifluoromethyl group, make it an attractive building block for the synthesis of novel, high-performance molecules. Further research into the synthesis and application of this compound is likely to yield new and innovative solutions in human health and agriculture.

References

- 1. [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | C7H8ClF3N2 | CID 17998868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1185022-87-0 [amp.chemicalbook.com]

- 3. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

NMR and mass spectrometry data for (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

As a helpful AI assistant, I have searched for NMR and mass spectrometry data for (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride .

However, to provide a helpful guide for researchers, this document presents general information about the compound, typical experimental protocols for acquiring such data, and a generalized workflow for chemical characterization.

Compound Information

This compound is a chemical compound with the following identifiers:

| Property | Value | Source |

| Molecular Formula | C₇H₈ClF₃N₂ | [1] |

| Molecular Weight | 212.60 g/mol | [1] |

| CAS Number | 1185022-87-0 | [1] |

Representative Spectroscopic Data of a Structurally Related Compound

While specific data for the hydrochloride salt is unavailable, data for the parent compound, (6-(Trifluoromethyl)pyridin-2-yl)methanamine , can provide insight into the expected spectral features. The following is a hypothetical representation of expected data based on similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For the target compound, one would expect to see signals corresponding to the protons on the pyridine ring, the methylene group, and the amine group in the ¹H NMR spectrum. The ¹³C NMR spectrum would show signals for each unique carbon atom.

Table 1: Hypothetical ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | t | 1H | Pyridine-H4 |

| ~7.5 | d | 1H | Pyridine-H3 or H5 |

| ~7.4 | d | 1H | Pyridine-H3 or H5 |

| ~4.0 | s | 2H | CH₂ |

| ~2.5 | br s | 3H | NH₃⁺ |

Table 2: Hypothetical ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 | Pyridine-C2 or C6 |

| ~148 (q) | Pyridine-C2 or C6 (CF₃ attached) |

| ~138 | Pyridine-C4 |

| ~125 (q) | CF₃ |

| ~122 | Pyridine-C3 or C5 |

| ~119 | Pyridine-C3 or C5 |

| ~45 | CH₂ |

Note: 'q' denotes a quartet due to coupling with fluorine atoms. The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, which helps in determining its molecular weight. For (6-(Trifluoromethyl)pyridin-2-yl)methanamine, the protonated molecule [M+H]⁺ would be expected.

Table 3: Hypothetical Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 177.06 | [M+H]⁺ of the free base |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and mass spectrometry data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: NMR spectra are recorded on a spectrometer, such as a Bruker Avance, operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

-

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote ionization.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), is used.

-

Data Acquisition: The sample solution is introduced into the mass spectrometer. The instrument is typically operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

Workflow for Compound Characterization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: General workflow for chemical compound characterization.

References

An In-Depth Technical Guide to the Safety and Handling of (6-(Trluoromethyl)pyridin-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride (CAS No: 1185022-87-0), a versatile building block in pharmaceutical and agrochemical research. Due to its trifluoromethylpyridine moiety, this compound exhibits unique chemical properties that necessitate careful handling and adherence to strict safety protocols. This document outlines the known hazards, exposure controls, emergency procedures, and experimental protocols associated with this compound.

Chemical and Physical Properties

This compound is a solid, typically an off-white to light yellow powder. The trifluoromethyl group significantly influences its chemical properties, enhancing its utility as an intermediate in the synthesis of complex molecules.[1]

| Property | Value |

| Molecular Formula | C₇H₈ClF₃N₂ |

| Molecular Weight | 212.60 g/mol [2] |

| Appearance | Off-white to light yellow powder |

| Purity | Typically ≥95% or higher |

Hazard Identification and GHS Classification

This compound is classified as hazardous. The following table summarizes its GHS classification and associated hazard statements.[2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[2] |

Signal Word: Warning

Hazard Pictograms:

Quantitative Toxicological Data

Occupational Exposure Limits (OELs):

Currently, there are no established Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH, for this compound.[6]

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.

4.1. Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[6]

4.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][7]

-

Skin Protection:

-

Wear a lab coat and ensure full skin coverage.

-

Use chemical-resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves for any signs of degradation before use.

-

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter is recommended.[1]

-

Footwear: Wear closed-toe shoes.

4.3. Hygiene Practices:

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]

4.4. Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.[8]

Emergency Procedures

5.1. First Aid Measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8] |

5.2. Accidental Release Measures:

-

Spill:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as described in Section 4.2.

-

For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a labeled, sealed container for disposal.

-

Absorb liquid spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

-

Fire:

5.3. Disposal Considerations:

-

Dispose of this chemical and its containers in accordance with all applicable local, state, and federal regulations.

-

This material should be treated as hazardous waste and disposed of at a licensed chemical waste disposal facility.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanamine, the free base of the hydrochloride salt. This procedure is based on the reduction of the corresponding nitrile and should be adapted and optimized for specific laboratory conditions.

Synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanamine from 6-(Trifluoromethyl)picolinonitrile

Materials:

-

6-(Trifluoromethyl)picolinonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (2.5-3.5 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition of Nitrile: Cool the suspension to 0°C using an ice bath. Dissolve 6-(trifluoromethyl)picolinonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight.

-

Quenching: Cool the reaction mixture back to 0°C with an ice bath. Cautiously and sequentially add deionized water, 15% aqueous NaOH solution, and then more deionized water dropwise to quench the excess LiAlH₄.

-

Workup: Filter the resulting aluminum salts and wash the solid thoroughly with THF.

-

Extraction: Combine the filtrate and the THF washings. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude (6-(Trifluoromethyl)pyridin-2-yl)methanamine.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Formation of the Hydrochloride Salt: To form the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether, methanol) and treated with a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The resulting precipitate can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Visualizations

Biological Activity and Applications

This compound is a valuable building block in the synthesis of biologically active molecules. The trifluoromethylpyridine moiety is a common feature in many modern agrochemicals and pharmaceuticals.[10] The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of the final product. Derivatives of this compound are investigated for a range of therapeutic areas, including as potential enzyme inhibitors. While a specific signaling pathway for this compound is not well-defined in public literature, its role as a synthetic intermediate underscores its importance in drug discovery and development.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for the most current and detailed safety information before handling this chemical. All laboratory work should be conducted by trained professionals in a suitably equipped facility.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | C7H8ClF3N2 | CID 17998868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aksci.com [aksci.com]

- 7. echemi.com [echemi.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and IUPAC name of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

Technical Guide: (6-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key building block in the development of novel pharmaceuticals and agrochemicals. Its unique chemical properties, imparted by the trifluoromethyl group, make it a valuable intermediate in synthetic chemistry.

Chemical Structure and IUPAC Nomenclature

The chemical structure and nomenclature of the compound are fundamental to its identity and reactivity in chemical synthesis.

-

IUPAC Name: [6-(Trifluoromethyl)-2-pyridinyl]methanamine;hydrochloride[1]

-

Synonyms: 2-Pyridinemethanamine, 6-(trifluoromethyl)-, hydrochloride (1:1); 6-(Trifluoromethyl)pyridine-2-methanamine hydrochloride[2]

Chemical Structure:

Figure 1: 2D structure of this compound.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties is provided in the table below. This data is essential for handling, storage, and application in experimental settings.

| Property | Value | Source Type |

| Molecular Weight | 212.60 g/mol | Computed |

| CAS Number | 1185022-87-0 | Identifier |

| Appearance | Off-white solid | Experimental |

| Molecular Formula | C₇H₈ClF₃N₂ | - |

| Purity | ≥ 97% (HPLC) | Experimental |

| Storage Conditions | Store at 0-8°C | Recommendation |

| Topological Polar Surface Area | 38.9 Ų | Computed |

| Heavy Atom Count | 13 | Computed |

Synthesis and Experimental Protocols

This compound is synthesized from commercially available starting materials. A common and effective method involves the reduction of the corresponding nitrile, 2-cyano-6-(trifluoromethyl)pyridine. The resulting amine is then treated with hydrochloric acid to yield the stable hydrochloride salt.

A. Synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanamine

-

Reaction: Reduction of 2-cyano-6-(trifluoromethyl)pyridine.

-

Reagents and Solvents:

-

2-cyano-6-(trifluoromethyl)pyridine

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent (e.g., H₂/Raney Nickel)

-

Anhydrous tetrahydrofuran (THF) or other appropriate solvent

-

Deionized water

-

Sodium sulfate (Na₂SO₄)

-

-

Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride in anhydrous THF.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add a solution of 2-cyano-6-(trifluoromethyl)pyridine in anhydrous THF to the cooled suspension under a nitrogen atmosphere.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0°C.

-

Carefully quench the reaction by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting mixture through a pad of Celite to remove the aluminum salts.

-

Wash the filter cake with additional THF.

-

Combine the filtrate and washes, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude (6-(Trifluoromethyl)pyridin-2-yl)methanamine as an oil.

-

B. Formation of the Hydrochloride Salt

-

Reaction: Acid-base reaction with hydrochloric acid.

-

Reagents and Solvents:

-

Crude (6-(Trifluoromethyl)pyridin-2-yl)methanamine

-

Anhydrous diethyl ether or other suitable non-polar solvent

-

Anhydrous hydrogen chloride (gas or as a solution in diethyl ether)

-

-

Protocol:

-

Dissolve the crude amine obtained from the previous step in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise with stirring.

-

A precipitate of the hydrochloride salt will form.

-

Continue the addition until no further precipitation is observed.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield this compound as an off-white solid.

-

Applications and Significance

This compound is a versatile building block with significant applications in medicinal chemistry and agrochemical science.

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of complex molecules targeting neurological disorders and various cancers.[3] The trifluoromethyl group often enhances metabolic stability and cell permeability of the final drug candidate.[3][4]

-

Agrochemical Chemistry: It is used in the creation of modern pesticides and herbicides, where the trifluoromethyl moiety contributes to the efficacy and selectivity of the active ingredient.[3]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Trifluoromethylpyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern agrochemical and pharmaceutical research. The trifluoromethyl group (-CF3), in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a compound's physicochemical and biological properties.[1][2] When appended to a pyridine ring, the resulting trifluoromethylpyridine (TFMP) scaffold has proven to be a "privileged" structural motif, giving rise to a multitude of commercially successful products.[3][4] This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and synthesis of trifluoromethylpyridine compounds, tailored for researchers, scientists, and drug development professionals.

A Historical Perspective: The Dawn of Trifluoromethylpyridines

The journey of trifluoromethylated aromatics began in 1898 with Swarts' synthesis of benzotrifluoride.[1] However, it was not until nearly half a century later, in 1947, that the first synthesis of a trifluoromethylpyridine was reported.[1] This pioneering work involved the chlorination and subsequent fluorination of picoline, laying the groundwork for future advancements in the field.[1]

The initial applications of TFMP compounds were predominantly in the agrochemical sector. A landmark moment in this history was the commercialization of fluazifop-butyl by Ishihara Sangyo Kaisha, Ltd. (ISK) in 1982.[1] This herbicide was the first of its kind to feature a TFMP substructure and demonstrated excellent efficacy against perennial grass weeds.[1] The success of fluazifop-butyl spurred further research, leading to the development of over 20 TFMP-containing agrochemicals with ISO common names to date.[1] The utility of the TFMP moiety has since expanded into the pharmaceutical and veterinary fields, with several approved products and numerous candidates in clinical trials.[1]

The Evolution of Synthesis: From Harsh Conditions to Refined Methodologies

The synthetic routes to trifluoromethylpyridines have evolved significantly since their inception, driven by the need for greater efficiency, safety, and regioselectivity. The two primary strategies for synthesizing TFMP derivatives are:

-

Halogen Exchange (Halex) Reaction: This "late-stage" functionalization approach involves the fluorination of a pre-formed trichloromethylpyridine.

-

Pyridine Ring Construction: This "early-stage" strategy involves the cyclocondensation of a trifluoromethyl-containing building block.

Halogen Exchange: Taming the Reaction

The Halex reaction, which substitutes chlorine atoms with fluorine, has been a workhorse in the industrial production of TFMPs.

2.1.1. Vapor-Phase Fluorination

Early methods for the Halex reaction were conducted in the vapor phase at high temperatures (>300°C), often in the presence of a transition metal catalyst like iron fluoride.[1] While effective, these conditions were energy-intensive and could lead to the decomposition of starting materials and products, resulting in lower yields and selectivities.[5][6]

A notable advancement in this area is the simultaneous vapor-phase chlorination and fluorination of picolines.[1] This one-step process, often carried out in a two-phase reactor (a catalyst fluidized-bed phase followed by an empty phase), allows for the direct synthesis of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[1][3] The degree of chlorination on the pyridine ring can be controlled by adjusting the reaction temperature and the molar ratio of chlorine gas.[1]

2.1.2. Liquid-Phase Fluorination

To circumvent the harsh conditions of vapor-phase reactions, liquid-phase fluorination methods were developed. These reactions are typically carried out at lower temperatures and superatmospheric pressures in the presence of a metal halide catalyst.[6] This approach offers improved energy efficiency and can lead to higher selectivities for the desired TFMP products.[5][6]

Building from the Ground Up: Cyclocondensation Reactions

The construction of the pyridine ring from trifluoromethyl-containing building blocks offers an alternative and often more versatile route to TFMPs, particularly for accessing specific substitution patterns that are difficult to obtain via the Halex reaction. This method involves the cyclocondensation of smaller, fluorinated precursors.

Key Trifluoromethylpyridine Compounds: A Quantitative Overview

The unique properties conferred by the trifluoromethyl group have led to the development of numerous commercially important TFMP derivatives. The following tables summarize key quantitative data for some of these compounds.

Table 1: Physicochemical Properties of Fluazifop-butyl

| Property | Value | Reference |

| Molecular Weight | 383.4 g/mol | [7][8] |

| Appearance | Pale, straw-colored liquid | [8][9] |

| Water Solubility | 1.1 mg/L @ 25°C | [9] |

| Vapor Pressure | 0.054 mPa @ 20°C | [9] |

| LogP (Partition Coefficient) | 4.5 | [9] |

| Soil Adsorption Coefficient (Koc) | 5700 | [9] |

Table 2: Biological Activity of Selected Trifluoromethylpyridine Agrochemicals

| Compound | Target Organism | Mode of Action | EC50 / IC50 / ED50 | Reference |

| Fluazifop-butyl | Grasses | ACCase Inhibitor | - | [7] |

| Picolinafen | Broadleaf Weeds | Phytoene Desaturase (PDS) Inhibitor | - | |

| Picoxystrobin | Fungi | Mitochondrial Respiration (Complex III) Inhibitor | - | |

| Fluazinam | Botrytis cinerea | Uncoupler of Oxidative Phosphorylation | - | [1] |

| Compound 7a (Experimental Herbicide) | Abutilon theophrasti | Protoporphyrinogen Oxidase (PPO) Inhibitor | ED50 = 13.32 g a.i./hm² | [10] |

| Compound 7a (Experimental Herbicide) | Amaranthus retroflexus | Protoporphyrinogen Oxidase (PPO) Inhibitor | ED50 = 5.48 g a.i./hm² | [10] |

| Compound 7a (Experimental Herbicide) | Nicotiana tabacum PPO | Protoporphyrinogen Oxidase (PPO) Inhibitor | IC50 = 9.4 nM | [10] |

Experimental Protocols: A Guide for the Bench Chemist

The following protocols are representative examples of the synthesis of key trifluoromethylpyridine intermediates.

Synthesis of 2-chloro-5-trichloromethylpyridine from 3-picoline

This multi-step synthesis is a common route to a key precursor for the Halex reaction.

Step 1: N-oxidation of 3-picoline

-

Procedure: 3-methylpyridine is treated with an oxidizing agent, such as hydrogen peroxide in acetic acid, to form N-oxy-3-methylpyridine.

-

Note: This step activates the pyridine ring for subsequent reactions.

Step 2: Chlorination of N-oxy-3-methylpyridine

-

Procedure: N-oxy-3-methylpyridine is reacted with a chlorinating agent, such as benzoyl chloride, in a suitable solvent like dichloromethane with an acid scavenger like triethylamine. The reaction is typically refluxed for 3-4 hours.[11]

-

Molar Ratios: The molar ratio of N-oxy-3-picoline to benzoyl chloride is typically 1:1.4 to 1.6.[11]

-

Note: This step introduces a chlorine atom at the 2-position of the pyridine ring. The resulting 2-chloro-5-methylpyridine can often be used in the next step without extensive purification from its 2-chloro-3-methylpyridine isomer.[11]

Step 3: Side-chain chlorination of 2-chloro-5-methylpyridine

-

Procedure: 2-chloro-5-methylpyridine is subjected to chlorination with chlorine gas, often under photocatalytic conditions, to convert the methyl group to a trichloromethyl group, yielding 2-chloro-5-trichloromethylpyridine.[11][12]

Liquid-Phase Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine

This protocol illustrates a more modern approach to the Halex reaction.

-

Reactants: 2,3-dichloro-5-(trichloromethyl)pyridine, anhydrous hydrogen fluoride (HF).[6]

-

Catalyst: A metal halide catalyst such as FeCl3 or FeF3.[6]

-

Conditions: The reaction is carried out in a liquid phase under superatmospheric pressure (e.g., 5-1200 psig) and at an elevated temperature (e.g., 170-180°C).[6]

-

Procedure: 2,3-dichloro-5-(trichloromethyl)pyridine is mixed with at least 3 molar equivalents of anhydrous liquid HF and a catalytic amount (1-10 mol%) of the metal halide catalyst in a suitable pressure reactor.[6] The mixture is heated, and the reaction is typically complete within about 25 hours.[6] The desired product, 2,3-dichloro-5-(trifluoromethyl)pyridine, is then isolated.

Simultaneous Vapor-Phase Chlorination and Fluorination of 3-picoline

This industrial process is a highly efficient route to key TFMP intermediates.

-

Reactor Setup: A two-phase vapor-phase reactor is used, consisting of a catalyst fluidized-bed phase followed by an empty phase.[1][3]

-

Catalyst: A transition metal-based catalyst, such as iron fluoride, is used in the fluidized bed.[1]

-

Temperature: The reaction is carried out at a high temperature, typically above 300°C.[1]

-

Procedure:

-

In the fluidized-bed phase, 3-picoline is chlorinated at the methyl group and immediately fluorinated to produce 3-(trifluoromethyl)pyridine.[1][3]

-

In the subsequent empty phase, further nuclear chlorination of the pyridine ring occurs to yield 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as the major product.[1][3]

-

-

Note: By controlling the reaction conditions, this process can be tailored to produce various chlorinated TFMP derivatives.[1]

Mechanisms of Action and Signaling Pathways

The biological activity of trifluoromethylpyridine compounds stems from their ability to interact with specific molecular targets, thereby disrupting critical biological pathways.

Fluazifop: Inhibition of Acetyl-CoA Carboxylase (ACCase)

Fluazifop and other aryloxyphenoxypropionate herbicides are potent inhibitors of acetyl-CoA carboxylase (ACCase), a key enzyme in the biosynthesis of fatty acids in grasses.[7][13][14] By blocking ACCase, fluazifop prevents the formation of malonyl-CoA from acetyl-CoA, thereby halting the production of fatty acids necessary for building new cell membranes.[15] This leads to the cessation of growth and eventual death of susceptible grass species. Broadleaf plants are naturally resistant due to a less sensitive form of the ACCase enzyme.

Caption: Inhibition of Acetyl-CoA Carboxylase by Fluazifop.

Picoxystrobin: Disruption of Mitochondrial Respiration

Picoxystrobin belongs to the strobilurin class of fungicides, which act by inhibiting mitochondrial respiration.[2][16][17] Specifically, they bind to the Qo (Quinone outside) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[2][18] This binding blocks the transfer of electrons from ubiquinol to cytochrome c, which in turn halts the production of ATP, the cell's primary energy currency.[2][18] The resulting energy deficit leads to the death of the fungal pathogen.

Caption: Inhibition of Mitochondrial Complex III by Picoxystrobin.

Picolinafen: Inhibition of Phytoene Desaturase (PDS)

Picolinafen is a herbicide that targets the carotenoid biosynthesis pathway in plants.[19] It specifically inhibits the enzyme phytoene desaturase (PDS), which is responsible for converting the colorless phytoene into colored carotenoids.[19][20] Carotenoids play a crucial role in protecting chlorophyll from photo-oxidative damage. By blocking PDS, picolinafen leads to an accumulation of phytoene and a depletion of carotenoids, resulting in the characteristic bleaching of the leaves, followed by necrosis and death of the weed.[19][21]

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. DK159421B - PROCEDURE FOR THE PREPARATION OF TRIFLUORMETHYL PYRIDINES - Google Patents [patents.google.com]

- 6. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 7. iskweb.co.jp [iskweb.co.jp]

- 8. Fluazifop-butyl | C19H20F3NO4 | CID 50897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. EXTOXNET PIP - FLUAZIFOP-P-BUTYL [extoxnet.orst.edu]

- 10. mdpi.com [mdpi.com]

- 11. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 12. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 13. scispace.com [scispace.com]

- 14. Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Structure of Phytoene Desaturase Provides Insights into Herbicide Binding and Reaction Mechanisms Involved in Carotene Desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Trifluoromethyl Group: A Keystone in the Bioactivity of Pyridine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of the trifluoromethyl (CF3) group into the pyridine scaffold has emerged as a transformative strategy in medicinal chemistry and agrochemical design. This powerful electron-withdrawing moiety profoundly influences the physicochemical and biological properties of the parent molecule, often leading to enhanced efficacy, metabolic stability, and bioavailability. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in pyridine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways. By understanding the fundamental principles governing the impact of trifluoromethylation, researchers can more effectively leverage this strategy in the design of next-generation pharmaceuticals and crop protection agents.

Introduction: The Strategic Importance of the Trifluoromethyl Group

The pyridine ring is a privileged scaffold in drug discovery and agrochemistry, present in a multitude of bioactive compounds. The strategic functionalization of this heterocycle is a key aspect of molecular design. Among the various substituents employed, the trifluoromethyl group stands out for its unique combination of properties. Its high electronegativity, steric bulk, and exceptional stability make it a valuable tool for modulating a molecule's interaction with biological targets and its overall pharmacokinetic profile.[1]

The trifluoromethyl group is strongly electron-withdrawing, a property quantified by its Hammett constant (σp) of 0.54, significantly higher than that of a hydrogen atom.[2] This electronic effect can alter the pKa of the pyridine nitrogen and influence non-covalent interactions with protein residues. Furthermore, the C-F bond is one of the strongest in organic chemistry, rendering the CF3 group highly resistant to metabolic degradation and thereby enhancing the metabolic stability and half-life of drug candidates.[3][4]

Physicochemical Properties of Trifluoromethylated Pyridine Derivatives

The introduction of a trifluoromethyl group elicits predictable yet profound changes in the physicochemical properties of pyridine derivatives. These alterations are critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity and Acidity

The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. This is reflected in the partition coefficient (logP), a measure of a compound's distribution between an organic and an aqueous phase. For instance, the hydrophobic constant of 3-(trifluoromethyl)pyridine is 1.7, which is a significant increase compared to unsubstituted pyridine.[2]

The electron-withdrawing nature of the CF3 group also influences the basicity of the pyridine nitrogen, leading to a decrease in its pKa. This can have significant implications for a drug's solubility, formulation, and interaction with biological targets.

Table 1: Physicochemical Properties of Pyridine and Trifluoromethylpyridine Derivatives

| Compound | Molecular Weight ( g/mol ) | logP | pKa (Strongest Basic) |

| Pyridine | 79.10 | 0.64-1.04[5] | 5.12-5.19[5][6] |

| 4-(Trifluoromethyl)pyridine | 147.10 | 1.7 (calculated)[7] | Not available |

Note: Experimental values can vary depending on the measurement conditions. Calculated values are provided for comparison where experimental data is unavailable.

Synthesis of Trifluoromethylated Pyridine Derivatives

Several synthetic strategies have been developed to introduce the trifluoromethyl group onto the pyridine ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Intermediates

A crucial intermediate in the synthesis of many trifluoromethylated pyridine derivatives is 2,3-dichloro-5-(trifluoromethyl)pyridine . Its synthesis is a key step in the production of various agrochemicals and pharmaceuticals.[8][9][10]

Experimental Protocol: Synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine and subsequent fluorination

A common route to 2,3-dichloro-5-(trifluoromethyl)pyridine involves the chlorination of a suitable precursor followed by a halogen exchange (Halex) reaction.

Step 1: Synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine [11]

-

A starting material such as 2-chloro-5-(trichloromethyl)pyridine is mixed with a chlorinating agent like phosphorus pentachloride (PCl5) in a Teflon-lined autoclave.

-

The reaction mixture is heated to a temperature range of 140-175°C for a period of 3-16 hours.

-

The progress of the reaction is monitored by gas chromatography.

-

Upon completion, the reaction mixture is cooled, and the crude product is isolated.

Step 2: Fluorination to 2,3-dichloro-5-(trifluoromethyl)pyridine [11]

-

The crude 2,3-dichloro-5-(trichloromethyl)pyridine is placed in an autoclave with a fluorinating agent, such as hydrogen fluoride (HF), and a catalyst, for example, iron(III) chloride.

-

The autoclave is heated to approximately 175°C overnight.

-

After cooling, the crude product is dissolved in a suitable organic solvent like dichloromethane, washed with an aqueous base (e.g., 1M NaOH) and water, and then purified.

Role in Drug Discovery and Development: Case Studies

The trifluoromethylpyridine moiety is a key structural feature in several marketed drugs and agrochemicals. The following case studies illustrate the diverse applications and mechanisms of action of these compounds.

Alpelisib: A PI3K Inhibitor for Cancer Therapy

Alpelisib is an orally bioavailable inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[12] It is approved for the treatment of certain types of breast cancer harboring mutations in the PIK3CA gene, which encodes the catalytic subunit of PI3Kα.[13]

Mechanism of Action: The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[14][15] In many cancers, this pathway is aberrantly activated. Alpelisib selectively inhibits PI3Kα, thereby blocking the downstream signaling cascade and inhibiting tumor growth.[16]

Pharmacokinetics: Alpelisib exhibits favorable pharmacokinetic properties, with a terminal half-life of approximately 8-9 hours.[17] Its oral bioavailability is around 68.7% for a 300 mg dose.[17]

Table 2: In Vitro Activity of Alpelisib

| Parameter | Value |

| IC50 (p110α) | 4.6 nM |

| IC50 (p110β) | 1,156 nM |

| IC50 (p110γ) | 250 nM |

| IC50 (p110δ) | 290 nM |

Source:[12]

Signaling Pathway:

Tipranavir: An Antiviral Agent for HIV Treatment

Tipranavir is a non-peptidic protease inhibitor used in the treatment of HIV-1 infection, particularly in patients with resistance to other protease inhibitors.[18]

Mechanism of Action: HIV protease is an essential enzyme for the replication of the virus. It cleaves viral polyproteins into functional proteins required for the assembly of new, infectious virions. Tipranavir binds to the active site of HIV protease, preventing this cleavage and thereby inhibiting viral maturation.[19][20] Its unique structure allows it to be effective against many protease inhibitor-resistant strains of HIV.[21]

Antiviral Activity: Tipranavir demonstrates potent in vitro activity against a broad range of HIV-1 isolates.

Table 3: Antiviral Activity of Tipranavir

| Parameter | Value |

| IC90 (clinical HIV isolates) | 0.1 µM |

Source:[22]

Signaling Pathway:

References

- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 2. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Showing Compound Pyridine (FDB014733) - FooDB [foodb.ca]

- 7. A Simple Machine Learning-Based Quantitative Structure-Activity Relationship Model for Predicting pIC50 Inhibition Values of FLT3 Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 11. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 12. Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. icm.unicancer.fr [icm.unicancer.fr]

- 18. Tipranavir: PNU 140690, tipranivir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. CN107162966A - The synthetic method of flonicamid - Google Patents [patents.google.com]

- 21. Tipranavir inhibits broadly protease inhibitor-resistant HIV-1 clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Tipranavir: a protease inhibitor from a new class with distinct antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-(Trifluoromethyl)pyridin-2-yl)methanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed protocols for the synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, starting from commercially available precursors. Two common and effective methods for the key reduction step are presented: reduction with lithium aluminum hydride and catalytic hydrogenation.

Physicochemical Properties

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1185022-87-0 |

| Molecular Formula | C₇H₈ClF₃N₂ |

| Molecular Weight | 212.60 g/mol |

| Appearance | Off-white to light yellow powder |

| Purity | ≥98% |

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the key intermediate, 6-(trifluoromethyl)pyridine-2-carbonitrile. The second step is the reduction of the nitrile group to a primary amine, followed by the formation of the hydrochloride salt.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 6-(Trifluoromethyl)pyridine-2-carbonitrile

This protocol is adapted from general procedures for the cyanation of 2-halopyridines.

Materials:

-

2-Chloro-6-(trifluoromethyl)pyridine

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

4-Dimethylaminopyridine (DMAP)

-

Propionitrile

-

Water

-

Hydrochloric acid (HCl), 2N

-